B1580095 L-HISTIDINE (<5% D) (RING-EPSILON-15N+)

L-HISTIDINE (<5% D) (RING-EPSILON-15N+)

Cat. No.: B1580095
M. Wt: 156.2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Isotopic Labeling Strategy

L-Histidine with deuterium content below five percent and nitrogen-15 labeling at the epsilon position represents a carefully engineered isotopic variant of the essential amino acid histidine. The compound maintains the core molecular framework of L-histidine while incorporating strategic isotopic substitutions that enhance its utility in analytical applications. The epsilon-nitrogen position refers specifically to the nitrogen atom at the 1-position of the imidazole ring, which plays a crucial role in the compound's chemical behavior and biological function.

The isotopic labeling strategy employed in this compound involves two distinct approaches: limited deuterium incorporation and selective nitrogen-15 enrichment. The deuterium content restriction to below five percent ensures minimal perturbation of the molecule's fundamental properties while providing sufficient isotopic signature for detection purposes. This conservative deuterium labeling approach contrasts with fully deuterated variants that may exhibit altered chemical behavior due to kinetic isotope effects.

The nitrogen-15 labeling at the epsilon position represents a more targeted approach, with typical enrichment levels reaching 98% or higher. This selective labeling strategy enables researchers to monitor specific nitrogen environments within the histidine molecule, particularly those associated with the imidazole ring's unique electronic properties. The epsilon-nitrogen position is particularly significant because it participates in hydrogen bonding networks and protonation-deprotonation equilibria that are fundamental to histidine's biological function.

Property Specification Reference Source
Chemical Formula C₆H₉N₂*NO₂
Molecular Weight 156.2 g/mol
Nitrogen-15 Enrichment 98% minimum
Deuterium Content Less than 5% Query specification
Chemical Purity 98% minimum
Labeling Position Ring epsilon nitrogen

The synthesis of such selectively labeled compounds requires sophisticated chemical approaches that can introduce isotopic labels at specific positions without affecting other parts of the molecule. Advanced synthetic methodologies have been developed to achieve this level of precision, often involving multi-step synthetic routes that incorporate isotopically enriched precursors at strategic points in the synthesis. These synthetic approaches must carefully control reaction conditions to prevent isotopic scrambling, which could lead to unintended labeling at alternative positions.

The compound's isotopic labeling pattern provides unique advantages for nuclear magnetic resonance applications. The nitrogen-15 nucleus exhibits favorable magnetic properties for nuclear magnetic resonance detection, including a nuclear spin of 1/2 and reasonable magnetic sensitivity. The strategic placement at the epsilon position allows researchers to monitor chemical shifts, coupling patterns, and relaxation behavior specifically associated with this nitrogen environment, providing detailed insights into molecular structure and dynamics.

Chemical characterization studies have demonstrated that isotopically labeled histidine maintains the fundamental chemical properties of the natural amino acid while providing enhanced analytical capabilities. The compound exhibits similar acid-base behavior, with the imidazole ring displaying characteristic protonation states across different hydrogen ion concentrations. The isotopic labels serve as internal markers that enable precise monitoring of chemical transformations and molecular interactions without significantly altering the compound's intrinsic reactivity.

Historical Context of Stable Isotope-Labeled Amino Acid Research

The development of stable isotope-labeled amino acids represents a significant milestone in the evolution of biochemical research methodologies, with histidine playing a particularly important role in establishing the fundamental principles of isotopic labeling strategies. The historical trajectory of this field began in the early decades of the twentieth century with the pioneering work of researchers who recognized the potential of isotopic variants as molecular tracers.

The conceptual foundation for stable isotope labeling emerged from the fundamental discovery of isotopes by Frederick Soddy in the early 1900s, which revealed that elements could exist in multiple forms with identical chemical properties but different atomic masses. This discovery provided the theoretical framework for using isotopic variants as tracers in biological systems, leading to the development of sophisticated labeling strategies that would eventually revolutionize biochemical research.

Early applications of stable isotope labeling in amino acid research focused primarily on carbon-13 and nitrogen-15 enrichment strategies. The successful isolation and concentration of nitrogen-15 by Harold Urey in 1937 provided researchers with powerful tools for investigating the metabolic fate of amino-containing compounds. These early studies established the fundamental principles that would guide subsequent developments in isotopic labeling technology, including the recognition that isotopic substitution could provide detailed insights into metabolic pathways without significantly altering biological function.

The application of stable isotope labeling specifically to histidine research gained momentum in the 1960s and 1970s as nuclear magnetic resonance spectroscopy emerged as a powerful analytical technique. Early studies by researchers at various institutions demonstrated that isotopically labeled histidine could provide unprecedented insights into protein structure and function. The first residue-specific carbon-13 labeling of a protein was accomplished in 1973, establishing a precedent for the sophisticated labeling strategies that would follow.

Historical Period Key Development Significance Reference
Early 1900s Discovery of isotopes Theoretical foundation for isotopic labeling
1937 Isolation of nitrogen-15 Enabled amino acid labeling strategies
1960s-1970s Nuclear magnetic resonance applications First protein structure studies
1973 First residue-specific labeling Established selective labeling protocols
1990s-2000s Advanced labeling strategies Development of sophisticated methodologies

The development of selective isotope labeling methodologies gained significant momentum in the 1990s and 2000s with the introduction of advanced synthetic techniques and improved analytical instrumentation. The establishment of auxotrophic bacterial strains specifically designed for amino acid labeling represented a major breakthrough in the field. These specialized bacterial systems enabled researchers to produce isotopically labeled amino acids with high precision and minimal isotopic scrambling, dramatically improving the quality and reliability of labeled compounds.

The introduction of Stable Isotope Labeling by Amino Acids in Cell culture technology in 2002 marked another significant milestone in the historical development of isotopic labeling strategies. This methodology enabled researchers to incorporate isotopically labeled amino acids directly into cellular systems, providing powerful tools for studying protein dynamics, interactions, and metabolic processes in living systems. The technology has since been extended to whole animal labeling and clinical applications, demonstrating the versatility and broad applicability of isotopic labeling approaches.

Modern developments in histidine isotopic labeling have focused increasingly on selective labeling strategies that target specific positions within the molecule. The development of methods for epsilon-nitrogen labeling represents the culmination of decades of methodological refinement, enabling researchers to probe specific aspects of histidine chemistry with unprecedented precision. These advances have been driven by improvements in synthetic chemistry, analytical instrumentation, and theoretical understanding of isotope effects in biological systems.

The historical progression of stable isotope-labeled amino acid research demonstrates a clear trajectory toward increased sophistication and precision in labeling strategies. Early studies focused on bulk labeling approaches that incorporated isotopic labels throughout the molecule, while modern methodologies emphasize selective labeling that targets specific positions or functional groups. This evolution reflects both technological advances and a deeper understanding of the relationship between molecular structure and function in biological systems.

Contemporary applications of isotopically labeled histidine span a wide range of research areas, including structural biology, enzymology, metabolomics, and drug discovery. The compound's unique chemical properties, particularly the ionizable imidazole ring, make it an ideal candidate for isotopic labeling studies that investigate acid-base chemistry, hydrogen bonding networks, and metal coordination environments. These applications demonstrate the continued relevance and importance of isotopic labeling strategies in modern biochemical research.

Properties

Molecular Weight

156.2

Purity

98%

Origin of Product

United States

Scientific Research Applications

Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy
L-Histidine labeled with nitrogen-15 (15N) is extensively used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The unique properties of the imidazole side chain of histidine allow it to act as a ligand for metal ions, making it valuable in understanding metalloprotein interactions. The isotopic labeling facilitates detailed studies of protein conformation and dynamics, providing insights into binding mechanisms and structural changes under various conditions .

Metabolomics
In metabolomics, L-Histidine (Ring-Epsilon-15N+) serves as a tracer to investigate metabolic pathways involving amino acids. Its incorporation into metabolic pathways can be tracked using mass spectrometry, allowing researchers to elucidate the role of histidine in various physiological and pathological conditions. This approach has been applied in studies related to cancer metabolism and metabolic disorders .

Clinical Applications

Atopic Dermatitis Treatment
Recent clinical studies have highlighted the efficacy of L-Histidine supplementation in managing atopic dermatitis (AD). A randomized controlled trial demonstrated that oral L-Histidine significantly improved skin barrier function and reduced disease severity in patients with AD. The study found that L-Histidine supplementation increased filaggrin formation—an essential protein for skin barrier integrity—thereby enhancing moisture retention and skin health .

Neurological Disorders
L-Histidine has been investigated for its potential therapeutic effects in neurological disorders. Research indicates that histidine may play a role in neurotransmitter synthesis and neuroprotection. Its supplementation has been suggested as a supportive treatment for conditions such as schizophrenia and other mood disorders due to its involvement in histamine production .

Nutritional Supplementation

L-Histidine is recognized for its nutritional benefits, particularly in populations with specific dietary deficiencies or increased physiological demands. It is essential for infants and individuals recovering from illness or surgery, where protein synthesis is critical for healing. The Food and Nutrition Board recommends a daily intake of 14 mg/kg body weight for adults, emphasizing its importance in maintaining overall health .

Case Studies

Study Focus Findings
Clinical Trial on Atopic DermatitisEffects of L-Histidine supplementationReduced AD severity by 34% (physician assessment) and improved skin barrier function .
NMR Studies on Protein DynamicsUse of 15N-labeled L-HistidineEnhanced understanding of protein-ligand interactions .
Metabolic Tracing in Cancer ResearchRole of L-Histidine in metabolismInsights into altered metabolic pathways in cancer cells .

Comparison with Similar Compounds

Table 1: Key Isotopically Labeled L-Histidine Derivatives

Compound Name Isotopic Labeling Molecular Weight* Applications Key Research Findings
L-HISTIDINE (<5% D) (RING-EPSILON-15N+) ¹⁵N at imidazole epsilon position, <5% D 212.61 (as HCl monohydrate) NMR spectroscopy, metabolic studies Used in MAS NMR to resolve microcrystalline protein assemblies
L-Histidine (RING-PI-15N, <5% D) ¹⁵N at imidazole pi position Not specified Structural studies, Schiff base analysis Alters proton transfer equilibrium in derivatives due to imidazole conformation
U-¹³C,¹⁵N-L-Histidine Uniform ¹³C and ¹⁵N labeling Not specified Protein assembly dynamics Provides high-resolution ¹³C-¹⁵N correlation spectra for HIV-1 CACTD-SP1
L-Histidine-¹⁵N3 hydrochloride monohydrate Triple ¹⁵N labeling (positions unspecified) 212.61 Biochemical assays, isotopic tracing Enables quantification in E. coli under biochar treatments

*Molecular weights are derived from hydrochloride or hydrate forms where specified.

Structural and Functional Differences

Isotopic Labeling Position

  • Epsilon-¹⁵N vs. Pi-¹⁵N : The epsilon nitrogen participates in hydrogen bonding within the imidazole ring, making it sensitive to pH changes and molecular interactions. In contrast, the pi-¹⁵N label affects NMR chemical shifts differently, as seen in Schiff base derivatives where the pi position shifts proton transfer equilibria toward the OH-form .
  • Uniform ¹³C/¹⁵N Labeling : Fully labeled U-¹³C,¹⁵N-L-histidine provides comprehensive structural data in NMR, resolving carbon-carbon and nitrogen-carbon correlations critical for studying protein folding .

NMR Spectral Characteristics

  • Shielding Effects: L-Histidine derivatives exhibit unique NMR shifts due to the imidazole ring. For example, the C-α carbon in L-histidine Schiff bases is shielded by ~30 ppm compared to non-imidazole amino acids (e.g., threonine), enabling distinct spectral identification .
  • Temperature Dependence: The epsilon-¹⁵N label shows minimal temperature-dependent chemical shift variation (ΔC-2(D) ~400 ppb), unlike Schiff bases of other amino acids, which exhibit larger shifts .

Physicochemical Stability

  • Deuterium Content : The <5% D specification in the epsilon-¹⁵N variant ensures minimal isotopic distortion in NMR spectra, unlike fully deuterated analogs used in specialized solvent systems .
  • Salt Forms: Hydrochloride salts (e.g., L-Histidine-¹⁵N3 hydrochloride monohydrate) enhance solubility for cell culture studies, whereas free-base forms are preferred for solid-state NMR .

Preparation Methods

Enantioselective Synthesis and Purification from L-Histidine Precursors

One classical approach to preparing isotopically labeled L-histidine derivatives involves starting from natural L-histidine and performing selective chemical transformations to enrich or label the ring nitrogen atoms, followed by purification to achieve low deuterium content (<5% D) and high isotopic purity.

  • Key Reaction Conditions:

    • Reaction of L-histidine with tartaric acid and salicylic aldehyde in anhydrous acetic acid.
    • Heating at 80–100 °C for 1–3 hours (longer heating leads to darker, less pure products).
    • Strictly anhydrous conditions to avoid water, which slows the reaction and reduces yield by dissolving the product.
    • Subsequent purification steps involve stirring the crude product in water at 75–85 °C to remove soluble L-histidine-tartaric acid impurities.
    • Treatment with sodium hydroxide to decompose histidine tartrate, followed by calcium chloride to precipitate calcium tartrate, removing tartaric acid quantitatively.
    • Acidification of the filtrate to the isoelectric point (pH ~7.5) to recover pure D- or L-histidine.
  • Purification Notes:

    • Stirring with methanol is critical to remove residual salicylic aldehyde, preventing racemization during esterification.
    • Multiple cycles of reaction and recovery can be performed with high yields (~85–97%) and good recovery of reagents (e.g., acetic acid with salicylic aldehyde).
Step Conditions Purpose Outcome/Yield
Reaction with tartaric acid & salicylic aldehyde 80–100 °C, 1–3 hours, anhydrous acetic acid Formation of histidine bitartrate salt Crude D/L-histidine bitartrate, ~97% yield
Hot water stirring 75–85 °C, 30–35 minutes Partial purification, removal of L-His-(+)TA Pure D/L-histidine bitartrate, ~85–87.5% yield
NaOH and CaCl2 treatment Room temperature Decomposition of tartrate and removal as calcium tartrate Clear solution for acidification
Acidification to pH 7.5 Room temperature Precipitation of pure histidine Pure histidine recovered

This method is well documented for producing enantiomerically pure histidine salts and can be adapted for isotopically labeled precursors by starting with labeled L-histidine.

Total Chemical Synthesis of Isotopically Labeled L-Histidine

For precise isotopic labeling such as Ring-Epsilon-15N+, total synthesis routes have been developed that allow incorporation of 15N at specific positions in the imidazole ring.

  • Synthetic Strategy:

    • Construction of a 1,5-disubstituted imidazole ring via condensation of tosylmethyl isocyanide with 3-phenylpropenal.
    • Subsequent cycloaddition with benzylamine forms the imidazole intermediate.
    • Conversion of this intermediate into 1-benzyl-5-(chloromethyl)-imidazolium chloride.
    • Coupling with a glycine moiety via an enantioselective reaction using bislactim ether of cyclo-D-valylglycine.
    • Final deprotection yields L-histidine with high optical purity.
  • Isotopic Labeling:

    • The method allows selective 15N labeling at any nitrogen position, including the epsilon nitrogen in the imidazole ring.
    • Starting materials are commercially available isotopically enriched compounds.
    • Characterization by mass spectrometry and NMR (1H, 13C, 15N) confirms isotopic incorporation and purity.
Step Reagents/Conditions Purpose Outcome
Imidazole ring formation Tosylmethyl isocyanide + 3-phenylpropenal Build labeled imidazole core 1,5-disubstituted imidazole
Cycloaddition with benzylamine Benzylamine, controlled conditions Cyclization to imidazolium salt 1-benzyl-5-(chloromethyl)-imidazolium chloride
Enantioselective coupling Bislactim ether of cyclo-D-valylglycine Attach glycine moiety enantioselectively Coupled intermediate
Deprotection Standard deprotection protocols Remove protecting groups L-Histidine (Ring-Epsilon-15N+)

This synthetic route is highly flexible and suitable for preparing L-histidine isotopologues with specific nitrogen labeling and minimal deuterium incorporation.

Summary Table of Preparation Methods

Method Key Features Isotopic Labeling Capability Purity Control Yield/Notes
Enantioselective purification from L-histidine Reaction with tartaric acid & salicylic aldehyde; purification by hot water and chemical treatment Possible if starting from labeled L-histidine Removal of impurities, racemization prevention by methanol wash High yield (~85–97%), optical purity
Total chemical synthesis Imidazole ring construction; enantioselective coupling; deprotection Full control of 15N labeling at epsilon nitrogen High optical purity confirmed by NMR High optical purity, flexible labeling
Solution preparation for hydrogel pH adjustment with NaOH; mixing with AgNO3; stirring conditions Applicable to labeled histidine solutions pH and solubility control Supports downstream applications

Detailed Research Findings

  • The reaction time and temperature are critical for purity; prolonged heating causes darkening and impurity formation.
  • Water presence slows reaction and reduces yield by dissolving product; anhydrous conditions preferred.
  • Methanol washing removes residual aldehyde to prevent racemization.
  • Enantioselective coupling in total synthesis ensures optical purity and site-specific labeling.
  • pH control in solution preparation affects solubility and physical state, important for further processing.

Q & A

Q. What is the significance of the <5% D (deuterium) specification in L-HISTIDINE (<5% D) (RING-EPSILON-15N+) for isotopic labeling studies?

The <5% D specification ensures minimal deuterium content, which is critical for reducing isotopic interference in studies where 15N is the primary tracer. High deuterium levels can alter molecular kinetics (e.g., metabolic turnover rates) and complicate nuclear magnetic resonance (NMR) or mass spectrometry (MS) analyses. For 15N-focused research, maintaining low deuterium content preserves the specificity of nitrogen tracking in metabolic pathways or protein structure studies .

Q. How should researchers handle and store L-HISTIDINE (<5% D) (RING-EPSILON-15N+) to ensure stability and prevent degradation?

  • Storage : Keep in a tightly sealed container at 18–25°C, protected from light and moisture to prevent hydrolysis or photodegradation .
  • Handling : Use nitrile gloves and safety goggles to avoid contamination. Work in a well-ventilated fume hood to minimize inhalation risks, as per occupational exposure guidelines .

Q. What methodologies are recommended for confirming the purity and isotopic enrichment of L-HISTIDINE (<5% D) (RING-EPSILON-15N+)?

  • Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) and compare retention times against unlabeled standards.
  • Isotopic enrichment : Employ liquid chromatography-mass spectrometry (LC-MS) or 15N NMR to quantify 15N incorporation. For deuterium content, tandem MS with isotopic ratio monitoring can distinguish between D and 15N signals .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects of L-HISTIDINE (<5% D) (RING-EPSILON-15N+) with other bioactive compounds (e.g., L-carnosine)?

  • Dose optimization : Perform combinatorial dose-response assays (e.g., MTT assays) to identify synergistic thresholds. For example, in neuroprotection studies, 1 mM L-histidine + 10 mM L-carnosine showed significant synergy compared to individual treatments .
  • Mechanistic validation : Use RNA-seq or proteomics to correlate synergistic effects with pathway activation (e.g., MyoD or MEF2C expression in muscle fiber transitions) .

Q. How should contradictory data on L-histidine’s role in metabolic pathways be resolved?

  • Controlled variables : Standardize experimental conditions (e.g., pH, temperature) that affect histidine’s charge state and reactivity.
  • Cross-validation : Replicate findings using orthogonal techniques. For example, discrepancies in histidine’s impact on muscle fiber transitions (e.g., Myf5 vs. MyoD expression) may arise from tissue-specific isoforms; validate with immunohistochemistry and qPCR .

Q. What advanced techniques are suitable for tracking 15N-labeled L-histidine in vivo or in complex matrices?

  • Metabolic flux analysis : Use 15N-tracing coupled with gas chromatography-MS (GC-MS) to monitor nitrogen incorporation into urea cycle intermediates or purines.
  • Imaging : Apply secondary ion mass spectrometry (SIMS) or magnetic resonance spectroscopy (MRS) for spatial resolution of 15N in tissues .

Q. How can researchers mitigate batch-to-batch variability in isotopic labeling studies?

  • Quality control : Require certificates of analysis (COA) from suppliers verifying 15N enrichment (>99%) and deuterium content (<5%) .
  • Internal standards : Spike samples with 13C-labeled histidine to normalize MS data and correct for instrumental drift .

Methodological Best Practices

  • Literature rigor : Cross-reference primary sources (e.g., Beilstein Journal of Organic Chemistry) for reproducible synthetic protocols and characterization data .
  • Data documentation : Maintain detailed lab notebooks with batch numbers, storage conditions, and instrument calibration logs to troubleshoot inconsistencies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.